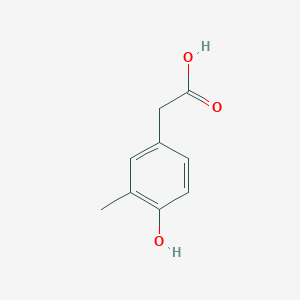

2-(4-Hydroxy-3-methylphenyl)acetic acid

Vue d'ensemble

Description

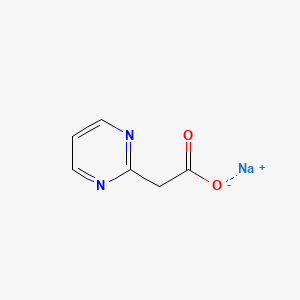

“2-(4-Hydroxy-3-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 . The compound is also known by its IUPAC name, (4-Hydroxy-3-methylphenyl)acetic acid .

Synthesis Analysis

The synthesis of “2-(4-Hydroxy-3-methylphenyl)acetic acid” can involve multiple steps . For instance, one method involves the use of acetic acid . Another method involves a multi-step reaction with ethanol and sulfur, followed by a reaction with aqueous sodium hydroxide . Yet another method involves a reaction with boron tribromide in dichloromethane .Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxy-3-methylphenyl)acetic acid” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI key for this compound is JQJMAHBZVDMIIT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-(4-Hydroxy-3-methylphenyl)acetic acid” is a powder at room temperature . Its melting point is between 108-110°C . The predicted boiling point is 346.0±27.0°C, and the predicted density is 1.262±0.06 g/cm3 . The compound has a predicted pKa of 4.51±0.10 .Applications De Recherche Scientifique

Antioxidant Property

The compound has been screened for its in vitro antioxidant property by DPPH radical scavenging assay . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Neurological Research

A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) has been developed and applied to normal brain tissue . The presence of homovanillic acid in the caudate nucleus of normal animals of several species has been demonstrated . This suggests potential applications in neurological research, particularly in understanding neurotransmitter metabolism.

Chemical Synthesis

The compound has been used in the chemo selective benzylation of 2,4-dihydroxy-3-methylacetophenone to give the 4-benzyloxy derivative . This indicates its role in organic synthesis and the development of new synthetic methodologies.

Spectroscopic Studies

The compound has been studied using FTIR and Raman spectroscopy to determine its chemical structure and functional groups . This suggests its potential use in analytical chemistry for the characterization of new compounds.

Material Science

The compound could potentially be used in material science . Its physical and chemical properties, such as melting point and solubility, suggest potential applications in the development of new materials .

Biological Research

Given its presence in various biological systems and its involvement in several biochemical processes, the compound could be used in biological research . It could help in understanding various biological phenomena at the molecular level .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

2-(4-hydroxy-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJMAHBZVDMIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634177 | |

| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-3-methylphenyl)acetic acid | |

CAS RN |

29121-56-0 | |

| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Does 4-hydroxy-3-methylphenylacetic acid interact with the enzyme 4-hydroxyphenylacetate 1-hydroxylase?

A1: Yes, the research indicates that 4-hydroxy-3-methylphenylacetic acid acts as an inhibitor of the enzyme 4-hydroxyphenylacetate 1-hydroxylase. [] The study determined a Ki value of 87 μM for this interaction, indicating its ability to compete with the enzyme's natural substrate, 4-hydroxyphenylacetic acid. []

Q2: What structural features are important for a compound to interact with 4-hydroxyphenylacetate 1-hydroxylase?

A2: The research highlights that a hydroxyl group at the C-4 position of the benzene ring is crucial for a compound to act as either a substrate or inhibitor of 4-hydroxyphenylacetate 1-hydroxylase. [] This suggests that this specific chemical group is essential for binding to the enzyme's active site.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)